1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone
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Overview
Description
1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a nitro group
Preparation Methods
The synthesis of 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with nitrating agents to introduce the nitro group . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted pyrazoles .
Scientific Research Applications
1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and use in energetic materials.
3-Amino-5-methyl-1H-pyrazole: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1-(1-methyl-5-nitropyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)8(2)7-5/h3H,1-2H3 |
InChI Key |
KDWDARZONWOBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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